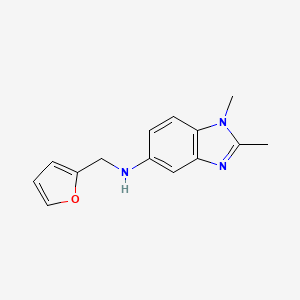
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as Furamidine or DB75, is a chemical compound that belongs to the family of benzimidazole derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine binds to the minor groove of DNA, causing a distortion in the DNA structure. This distortion interferes with the normal functioning of DNA, including DNA replication, transcription, and repair. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to selectively bind to AT-rich regions of DNA, which are commonly found in the promoter regions of genes. This selectivity makes N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine a useful tool for studying gene regulation and transcriptional control.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, viruses, and parasites. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and immunomodulatory effects, suggesting that it may have potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its selectivity for AT-rich regions of DNA. This selectivity makes it a useful tool for studying gene regulation and transcriptional control. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is also relatively easy to synthesize and can be used in a variety of laboratory settings. However, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a chemotherapeutic agent for cancer treatment. Another area of interest is the use of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in the study of gene regulation and transcriptional control. Additionally, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have potential applications in the treatment of viral and parasitic infections, as well as in the treatment of autoimmune diseases and other inflammatory conditions. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in these areas.
Métodos De Síntesis
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with furfural in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively used in scientific research as a DNA minor groove binder. It has been shown to have potent antitumor, antiviral, and antiparasitic activities. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been used to study the DNA-binding properties of various proteins, including transcription factors, enzymes, and DNA repair proteins. It has also been used to investigate the structure and function of DNA, as well as the mechanisms of DNA damage and repair.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYZMIWOKGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)
![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)